AL-438
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Overview
Description
The compound “AL-43” is a novel aluminum-based material that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of aluminum intermetallics, which are known for their high strength, low density, and excellent thermal and electrical conductivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of AL-43 typically involves high-energy ball milling, a process that allows for the synthesis of nanocrystalline intermetallic phases. This method involves the mechanical alloying of aluminum with other metals, such as iron, under controlled conditions to achieve the desired stoichiometry and phase composition .
Industrial Production Methods
In industrial settings, AL-43 can be produced using combustion synthesis reactions. This method involves the exothermic reaction of aluminum with other metal powders, resulting in the formation of intermetallic compounds. The process parameters, such as particle size, heating rate, and sintering temperature, are carefully controlled to optimize the properties of the final product .
Chemical Reactions Analysis
Types of Reactions
AL-43 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: AL-43 reacts with oxygen to form a protective layer of aluminum oxide, which prevents further oxidation. This reaction typically occurs at elevated temperatures.
Reduction: The compound can be reduced using strong reducing agents such as lithium aluminum hydride.
Substitution: AL-43 can undergo substitution reactions with halogens, forming aluminum halides under appropriate conditions
Major Products
The major products formed from these reactions include aluminum oxide, aluminum halides, and various intermetallic phases, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
AL-43 has a wide range of scientific research applications across various fields:
Chemistry: It is used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: AL-43 is being explored for its potential use in biomedical applications, such as drug delivery systems and biosensors.
Medicine: The compound’s unique properties make it a candidate for developing new medical devices and implants.
Industry: AL-43 is used in the aerospace and automotive industries for its lightweight and high-strength characteristics .
Mechanism of Action
The mechanism of action of AL-43 involves its interaction with molecular targets and pathways at the cellular level. The compound exerts its effects by modulating various biochemical pathways, including those involved in oxidative stress and inflammation. The specific molecular targets of AL-43 include enzymes and receptors that play critical roles in these pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to AL-43 include other aluminum-based intermetallics such as aluminum-iron (Al-Fe) and aluminum-titanium (Al-Ti) compounds. These compounds share some properties with AL-43 but differ in their specific applications and performance characteristics.
Uniqueness
What sets AL-43 apart from other similar compounds is its unique combination of high strength, low density, and excellent thermal and electrical conductivity. These properties make it particularly suitable for applications in high-performance materials and advanced technologies .
Properties
CAS No. |
239066-73-0 |
---|---|
Molecular Formula |
C23H25NO2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
10-methoxy-2,2,4-trimethyl-5-prop-2-enyl-1,5-dihydrochromeno[3,4-f]quinoline |
InChI |
InChI=1S/C23H25NO2/c1-6-8-18-22-15(21-17(25-5)9-7-10-19(21)26-18)11-12-16-20(22)14(2)13-23(3,4)24-16/h6-7,9-13,18,24H,1,8H2,2-5H3 |
InChI Key |
CZSDJYXNNJQXBB-UHFFFAOYSA-N |
SMILES |
CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC=C4OC)OC3CC=C)(C)C |
Canonical SMILES |
CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC=C4OC)OC3CC=C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
10-methoxy-5-(2-propenyl)-2,5-dihydro-2,2,4-trimethyl-1H-(1)benzopyrano(3,4-f)quinoline 2,5-dihydro-10-methoxy-5-(2-propenyl)-2,2,4-trimethyl-1H-(1)benzopyrano(3,4-f)quinoline 2,5-dihydro-MPTBPQ AL-438 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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